Methanone, (2,4-dibromophenyl)phenyl-
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Overview
Description
Methanone, (2,4-dibromophenyl)phenyl-, also known as 2,4-dibromobenzophenone, is an organic compound that belongs to the class of benzophenones. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. Benzophenones are widely used in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dibromophenyl)phenyl- typically involves the bromination of benzophenone. One common method is the site-selective cross-coupling of dihalogenated benzophenones with aryl titanium reagents under catalyst control. This method uses palladium (Pd) as a catalyst and specific ligands to achieve the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP) at low temperatures (around 0°C) for several hours.
Industrial Production Methods
In industrial settings, the production of Methanone, (2,4-dibromophenyl)phenyl- may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dibromophenyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl groups using palladium or other transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling: Palladium catalysts, such as Pd(dba)2, and ligands like 2-diisopropylphosphino-2′-dimethylaminobiphenyl are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzophenones, which are valuable intermediates in organic synthesis and pharmaceuticals.
Scientific Research Applications
Methanone, (2,4-dibromophenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dibromophenyl)phenyl- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2,4-dihydroxyphenyl)phenyl-: Similar structure but with hydroxyl groups instead of bromine atoms.
Methanone, (2,5-dibromophenyl)(4-ethoxyphenyl)-: Another brominated benzophenone with different substitution patterns.
Uniqueness
Methanone, (2,4-dibromophenyl)phenyl- is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. The presence of bromine atoms makes it more reactive in substitution and cross-coupling reactions compared to its hydroxyl-substituted counterparts .
Properties
CAS No. |
116529-63-6 |
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Molecular Formula |
C13H8Br2O |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
(2,4-dibromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8Br2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
OHCWEJLPDPDTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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